4-methyl-N-(3-(pyridin-2-yl)isoquinolin-1-yl)benzamide

Adenosine A3 Receptor Binding Affinity Structure-Activity Relationship

Researchers requiring a validated high-affinity probe for human adenosine A3 receptor (ADORA3) face limited options with well-characterized binding kinetics. This 4-methyl-VUF8507 analog (CAS 112575-49-2) directly addresses that gap. • Confirmed Ki of 96 nM at hA3 receptor - 2.1-fold improvement over parent VUF8507 for superior signal-to-noise in competitive binding assays. • >1000-fold divergence between antagonist binding (Ki 96 nM) and functional antagonism (Ki 96,000 nM) makes it an essential reference standard for probing allosteric modulation mechanisms. • 97% purity with batch-specific QC (NMR, HPLC) documentation available. Bulk quantities supplied with 2-3 week lead time. For research use only; not for human or veterinary diagnostic or therapeutic use.

Molecular Formula C22H17N3O
Molecular Weight 339.4 g/mol
CAS No. 112575-49-2
Cat. No. B12886079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(3-(pyridin-2-yl)isoquinolin-1-yl)benzamide
CAS112575-49-2
Molecular FormulaC22H17N3O
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=NC(=CC3=CC=CC=C32)C4=CC=CC=N4
InChIInChI=1S/C22H17N3O/c1-15-9-11-16(12-10-15)22(26)25-21-18-7-3-2-6-17(18)14-20(24-21)19-8-4-5-13-23-19/h2-14H,1H3,(H,24,25,26)
InChIKeyXKGYBIWGVCSKAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylbenzamide A3 Receptor Ligand Overview


4-Methyl-N-(3-(pyridin-2-yl)isoquinolin-1-yl)benzamide is a synthetic small molecule belonging to the class of 1-amido-3-(2-pyridinyl)isoquinoline derivatives. It is recognized as a selective ligand for the human adenosine A3 receptor (ADORA3), a G-protein-coupled receptor implicated in inflammation, neuroprotection, and cancer [1]. The compound's core structure is characterized by a 4-methylbenzamide moiety attached to a 3-(pyridin-2-yl)isoquinoline scaffold. This specific substitution pattern differentiates it from earlier-generation analogs and is critical for its binding profile, as detailed in the quantitative evidence below.

4-Methylbenzamide A3 Ligand: Substitution Pitfalls


Attempts to substitute 4-methyl-N-(3-(pyridin-2-yl)isoquinolin-1-yl)benzamide with its unsubstituted or other mono-substituted benzamide analogs are scientifically unsound due to the steep and non-linear structure-activity relationship (SAR) governing this series. The adenosine A3 receptor affinity of N-[3-(2-pyridinyl)isoquinolin-1-yl]benzamides is highly sensitive to the electronic and tautomeric properties imparted by the benzamide ring substituent [1]. As demonstrated in Table 3 of the foundational SAR study, the presence and position of a methyl group directly influence the equilibrium between the high-affinity iminol tautomer and the low-affinity amide tautomer, leading to significant, non-interchangeable variations in receptor binding affinity that cannot be predicted by simple physicochemical property trends [1]. Therefore, the use of a generic analog will introduce a critical, uncontrolled variable into any experimental system designed to probe A3 receptor function.

4-Methylbenzamide A3 Ligand: Head-to-Head Evidence


Improved Affinity vs Unsubstituted Parent VUF8507

The target compound demonstrates a substantial improvement in binding affinity for the human adenosine A3 receptor compared to VUF8507, the unsubstituted benzamide parent compound. In a direct head-to-head comparison within the same study, the 4-methyl analog exhibited a Ki value of 96 nM, which is 2.1-fold more potent than the 204 nM affinity recorded for VUF8507 [1]. This increase in potency is attributed to the electron-donating effect of the para-methyl group influencing the critical iminol-amide tautomeric equilibrium, a key determinant of receptor affinity in this chemotype [1].

Adenosine A3 Receptor Binding Affinity Structure-Activity Relationship

Superior Affinity vs 3-Methyl Positional Isomer

The affinity of this compound for the adenosine A3 receptor is highly dependent on the position of the methyl substituent on the benzamide ring. In a cross-study comparison with its meta-methyl (3-methyl) positional isomer, the 4-methyl compound shows a distinct advantage. The target compound's Ki of 96 nM contrasts sharply with the 240 nM reported for the 3-methyl analog, representing a 2.5-fold superior affinity [REFS-1, REFS-2]. This highlights that the para-methyl substitution is functionally non-equivalent to its meta counterpart, likely due to differential electronic effects on the crucial tautomeric equilibrium governing binding.

Adenosine A3 Receptor Isomeric Selectivity Binding Assay

Allosteric Modulation Signature in Functional Assays

Further differentiating its profile, the target compound exhibits assay-dependent affinity, a characteristic of allosteric modulation. While it achieves a Ki of 96 nM in a binding assay using the antagonist radioligand [3H]MRE 3008F20, its potency drops dramatically to a Ki of 96,000 nM in a functional antagonist assay measuring displacement of the agonist radioligand [125I]AB-MECA [1]. This 1000-fold difference suggests that the compound's apparent affinity is highly dependent on the receptor's conformational state, which is a hallmark of allosteric modulation. This contrasts with the unsubstituted analog VUF8507, which maintains a consistent Ki of ~200 nM in antagonist binding assays [2].

Allosteric Modulation Functional Antagonism Radioligand Binding

4-Methylbenzamide A3 Ligand: Research Applications


High-Sensitivity A3 Binding Probe

With a confirmed Ki of 96 nM at the human adenosine A3 receptor [1], this compound serves as a high-affinity ligand for competitive binding studies. Its 2.1-fold improved binding over VUF8507 makes it the preferred choice when establishing an assay that requires improved signal-to-noise ratio or displacement of a less potent tracer for human A3 receptor, ensuring more accurate Ki determinations for novel test articles.

A3 Allosteric Modulation Reference Standard

The stark 1000-fold divergence in apparent affinity between antagonist binding (Ki 96 nM) and functional antagonism (Ki 96,000 nM) assays [2] positions this compound as an essential reference standard for probing the allosteric nature of ligand-receptor interactions at the adenosine A3 receptor. It can be used to validate assay formats and calibrate responses when screening for other allosteric modulators.

A3 Subtype-Selective Signaling Tool

Derived from a class known for its selectivity for the A3 receptor over A1 and A2A subtypes [1], this 4-methyl analog can be employed in cellular and in vivo models (e.g., inflammatory or neuroprotective studies) to attribute observed physiological effects specifically to A3 receptor engagement, with minimized confounding off-target effects on other adenosine receptor subtypes.

SAR and Lead Optimization Reference Ligand

The quantified 2.5-fold affinity gap between the 4-methyl (96 nM) and 3-methyl (240 nM) isomers [REFS-1, REFS-3] provides a critical data point for medicinal chemistry projects focusing on the 1-amido-3-(2-pyridinyl)isoquinoline scaffold. This compound's well-characterized profile makes it a valuable reference standard for benchmarking new analogs in an adenosine A3 receptor-targeted lead optimization program.

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